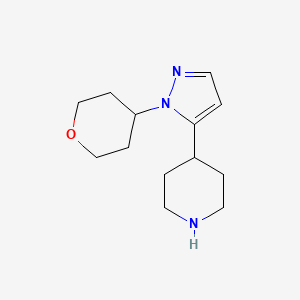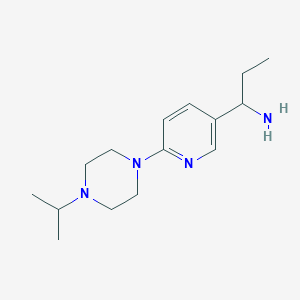
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydropyran moiety.
Formation of Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways.
類似化合物との比較
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Uniqueness
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties
特性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
4-[2-(oxan-4-yl)pyrazol-3-yl]piperidine |
InChI |
InChI=1S/C13H21N3O/c1-6-14-7-2-11(1)13-3-8-15-16(13)12-4-9-17-10-5-12/h3,8,11-12,14H,1-2,4-7,9-10H2 |
InChIキー |
CIKXQDRMQXIPIE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=NN2C3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)


![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)

![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)

![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)

